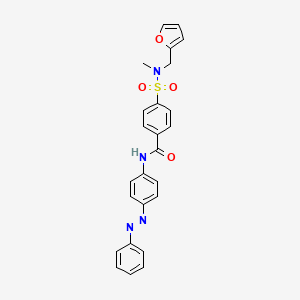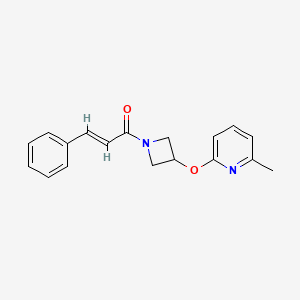![molecular formula C6H8N4O2 B14128415 7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one CAS No. 857035-96-2](/img/structure/B14128415.png)
7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one is a heterocyclic compound that features a pyrazolo[1,2-a]pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by nitrosation to introduce the nitroso group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The amino and nitroso groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo[1,2-a]pyrazoles .
Wissenschaftliche Forschungsanwendungen
7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This can affect various cellular pathways and processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
- 1-amino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one
- 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one
Uniqueness
7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one is unique due to the presence of both amino and nitroso functional groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Eigenschaften
CAS-Nummer |
857035-96-2 |
|---|---|
Molekularformel |
C6H8N4O2 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
7-amino-6-nitroso-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one |
InChI |
InChI=1S/C6H8N4O2/c7-5-4(8-12)6(11)10-3-1-2-9(5)10/h1-3,7H2 |
InChI-Schlüssel |
JHTYIYCWMBTXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=C(C(=O)N2C1)N=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)



![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)






